hCA IX Inhibitory Potency: 2.5‑Fold Gain Over 4‑Chloro Analog and 6.6‑Fold Over Unsubstituted Phenyl
In a quantitative high‑throughput screen (qHTS) assay (PubChem AID 504339) for recombinant human CA IX, 2-((3-chlorophenyl)sulfonamido)acetamide exhibited an IC50 of 85 nM, which is 2.5‑fold more potent than the 4‑chlorophenyl analogue (IC50 = 210 nM) and 6.6‑fold more potent than the unsubstituted phenyl congener (IC50 = 560 nM) [1]. Acetazolamide, the clinical reference, gave an IC50 of 12 nM [1]. The absolute potency and clear rank order establish the 3‑chloro derivative as a superior research tool within the phenylsulfonamidoacetamide series.
| Evidence Dimension | Inhibitory potency against recombinant human carbonic anhydrase IX |
|---|---|
| Target Compound Data | IC50 = 85 nM |
| Comparator Or Baseline | 4‑Chlorophenyl analog IC50 = 210 nM; unsubstituted phenyl analog IC50 = 560 nM; acetazolamide IC50 = 12 nM |
| Quantified Difference | 2.5‑fold more potent than 4‑chloro; 6.6‑fold more potent than unsubstituted phenyl |
| Conditions | qHTS fluorescence‑based assay (PubChem AID 504339), pH 6.5 CO2 hydration, one concentration vs. full dose‑response |
Why This Matters
Researchers targeting CA IX in hypoxic tumor environments need high potency to maintain efficacy at low dosing concentrations; the 3‑chloro derivative outperforms its nearest structural neighbors, reducing the risk of under‑inhibition in cell‑based models.
- [1] National Center for Advancing Translational Sciences (NCATS). qHTS Assay for Inhibitors of Carbonic Anhydrase IX (CA9). PubChem BioAssay AID 504339. View Source
